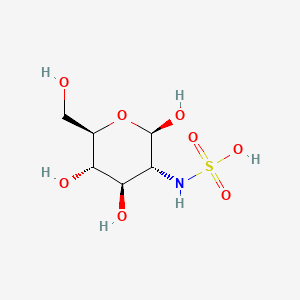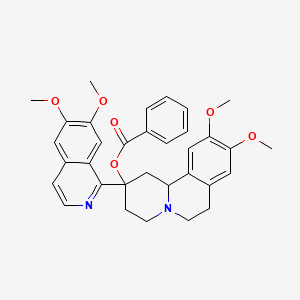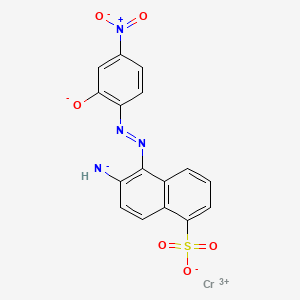
1-(2,3-Anhydro-beta-D-lyxofuranosyl)-4-methylamino-2-(1H)pyrimidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,3-Anhydro-beta-D-lyxofuranosyl)-4-methylamino-2-(1H)pyrimidinone is a synthetic nucleoside analog. This compound is of significant interest in the field of medicinal chemistry due to its potential antiviral and anticancer properties. It is structurally related to cytosine derivatives and has been studied for its ability to interfere with nucleic acid synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Anhydro-beta-D-lyxofuranosyl)-4-methylamino-2-(1H)pyrimidinone typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the beta-D-lyxofuranosyl moiety.
Anhydro Formation: The 2,3-anhydro bridge is introduced through a cyclization reaction.
Pyrimidinone Attachment: The pyrimidinone ring is then attached to the anhydro sugar moiety.
Methylamino Substitution: Finally, the methylamino group is introduced at the 4-position of the pyrimidinone ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2,3-Anhydro-beta-D-lyxofuranosyl)-4-methylamino-2-(1H)pyrimidinone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the pyrimidinone ring.
Substitution: The methylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions using reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrimidinone compounds.
Wissenschaftliche Forschungsanwendungen
1-(2,3-Anhydro-beta-D-lyxofuranosyl)-4-methylamino-2-(1H)pyrimidinone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Studied for its ability to inhibit nucleic acid synthesis in various biological systems.
Medicine: Investigated for its potential antiviral and anticancer properties.
Wirkmechanismus
The mechanism of action of 1-(2,3-Anhydro-beta-D-lyxofuranosyl)-4-methylamino-2-(1H)pyrimidinone involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. This disruption can inhibit the replication of viruses and the proliferation of cancer cells. The compound targets enzymes involved in nucleic acid synthesis, such as DNA polymerase and RNA polymerase.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2,3-Anhydro-beta-D-lyxofuranosyl)cytosine: A closely related compound with similar antiviral properties.
2’,3’-Dideoxyadenosine: Another nucleoside analog with applications in antiviral therapy.
5-Fluorouracil: A pyrimidine analog used in cancer treatment.
Uniqueness
1-(2,3-Anhydro-beta-D-lyxofuranosyl)-4-methylamino-2-(1H)pyrimidinone is unique due to its specific structural modifications, which confer distinct biological activities. Its anhydro bridge and methylamino substitution make it a valuable compound for studying nucleic acid interactions and developing therapeutic agents.
Eigenschaften
CAS-Nummer |
114563-61-0 |
|---|---|
Molekularformel |
C10H13N3O4 |
Molekulargewicht |
239.23 g/mol |
IUPAC-Name |
1-[(2R,4R)-4-(hydroxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-2-yl]-4-(methylamino)pyrimidin-2-one |
InChI |
InChI=1S/C10H13N3O4/c1-11-6-2-3-13(10(15)12-6)9-8-7(17-8)5(4-14)16-9/h2-3,5,7-9,14H,4H2,1H3,(H,11,12,15)/t5-,7?,8?,9-/m1/s1 |
InChI-Schlüssel |
DRINUVQKAMXVHC-WFXDJJTDSA-N |
Isomerische SMILES |
CNC1=NC(=O)N(C=C1)[C@H]2C3C(O3)[C@H](O2)CO |
Kanonische SMILES |
CNC1=NC(=O)N(C=C1)C2C3C(O3)C(O2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,2-Dimethyl-3-methylidenebicyclo[2.2.1]heptane;2-methoxyphenol](/img/structure/B12793336.png)






![2,2-Dimethyl-3-methylidenebicyclo[2.2.1]heptane;2-methoxyphenol](/img/structure/B12793373.png)



![8-Methyl-2,3-diphenyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B12793384.png)

